![molecular formula C20H14O3 B196089 Benzo(a)pyrene diol epoxide CAS No. 55097-80-8](/img/structure/B196089.png)
Benzo(a)pyrene diol epoxide
Overview
Description
Benzo[a]pyrene diol epoxide (BPDE) is a metabolite of the polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyrene (BaP), which is widely studied due to its mutagenic and carcinogenic activity . BaP is metabolized in cells, forming highly reactive diol epoxide derivatives that can bind covalently to DNA .
Molecular Structure Analysis
The activated metabolite of BPDE exists mainly as four isomers, which have particular chemical reactivities toward guanosine sites on the DNA . The electronic properties of the BPDE enantiomers, along with a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring, have been reported .Chemical Reactions Analysis
The reactivity and chemistry of BPDE are dependent on the electronic configuration of the biologically activated metabolite . Each of the isomers has a distinct profile on the epoxide ring, in terms of hydrogen bonds and in terms of the non-covalent interaction between the diol groups and the epoxide .Physical And Chemical Properties Analysis
The specific physical and chemical properties of BPDE are not detailed in the retrieved information .Scientific Research Applications
Binding to Cellular Components : Benzo(a)pyrene diol epoxide binds with high specificity to DNA, RNA, and protein in mouse skin, suggesting its role in cellular reactions and carcinogenesis (Koreeda et al., 1978).
Intermediate in Nucleic Acid Binding : It acts as an intermediate in the binding of Benzo(a)pyrene to RNA in cultured bovine bronchial mucosa, forming an adduct with guanine (Weinstein et al., 1976).
Mutagenicity and Cytotoxicity : Exhibits mutagenic and cytotoxic activity in bacterial strains and mammalian cells, implying its potential role in causing genetic mutations (Wood et al., 1976).
Enzymatic Formation and Stereochemistry : Studies reveal the enzymatic formation process of benzo(a)pyrene diol epoxides and their optical activity, which is crucial in understanding their biological interactions (Yang et al., 1977).
DNA Strand Scission : Causes concentration-dependent nicking of DNA, indicating its ability to induce DNA damage (Gamper et al., 1977).
Tumorigenicity in Mice : Demonstrates exceptional tumorigenicity in newborn mice, particularly certain optical enantiomers, highlighting its role in cancer development (Buening et al., 1978).
Metabolic Activation Pathways : Its metabolic activation pathways have been extensively studied, revealing the transformation of benzo(a)pyrene into carcinogenic metabolites (Sims et al., 1974).
Role in Lung Cancer : Strong and selective adduct formation by this compound in lung cancer mutational hotspots in P53, directly linking it to lung cancer etiology (Denissenko et al., 1996).
Wavefunction and Reactivity Study : A study on the electronic properties of the this compound enantiomers, providing insights into its reactivity and mutagenic potential (Lu & Manzetti, 2014).
Mammary Carcinogenicity : Demonstrates potent mammary carcinogenicity, comparing different diol-epoxide metabolites of benzo[c]phenanthrene and benzo[a]pyrene (Hecht et al., 1994).
Mechanism of Action
- Aryl Hydrocarbon Receptor (AhR) Activation: BPDE also activates the AhR, a transcription factor. AhR activation can alter gene expression, including genes involved in detoxification and cell cycle regulation .
Biochemical Pathways
BPDE affects several biochemical pathways:
Action Environment
Environmental factors influence BPDE’s action:
Safety and Hazards
BPDE is a potent carcinogen, leading to the formation of adducts with the DNA, primarily at guanosine positions . It is considered a classic DNA-damaging carcinogen and is commonly found in tobacco smoke and in the ambient environment . Exposure to BPDE may lead to chromosomal aberrations, which may be due to inefficient DNA repair .
Future Directions
Future research could focus on lowering the detection limits and increasing the selectivity of analytical methods for detecting BPDE adducts . Additionally, further studies are needed to understand the mechanism of toxic potential of BPDE . The BPDE mutagen sensitivity assay will facilitate epidemiological studies of genetic susceptibility to smoking-related cancers .
properties
IUPAC Name |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEPMTIXHXSFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036779 | |
Record name | Benzo(a)pyrene diolepoxide 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55097-80-8, 58917-67-2 | |
Record name | Benzo[a]pyrene-7,8-dihydrodiol 9,10-epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55097-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene diolepoxide 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.